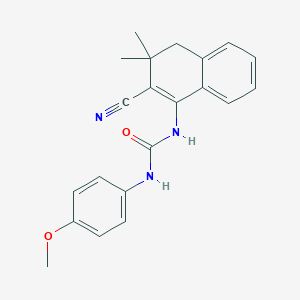
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-METHOXYPHENYL)UREA is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a dihydronaphthalene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydronaphthalene moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents under controlled conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the urea linkage: This final step involves the reaction of an isocyanate with an amine to form the urea bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyano and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating cellular pathways.
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The dihydronaphthalene moiety provides structural stability and enhances the compound’s overall efficacy.
Comparison with Similar Compounds
3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-CHLOROPHENYL)UREA: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 3-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)-1-(4-METHOXYPHENYL)UREA imparts unique electronic and steric properties, making it more suitable for certain applications compared to its analogs. This compound’s specific combination of functional groups allows for versatile reactivity and potential in various scientific fields.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N3O2/c1-21(2)12-14-6-4-5-7-17(14)19(18(21)13-22)24-20(25)23-15-8-10-16(26-3)11-9-15/h4-11H,12H2,1-3H3,(H2,23,24,25) |
InChI Key |
MXHSHMFTFKWVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316662.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11316664.png)
![6-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316665.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
![4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316693.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316701.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316706.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11316724.png)
![4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11316726.png)
![2-(2-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316734.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316737.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11316740.png)

